4-Chlorobenzene-1,3-dithiol
Description
Structure
3D Structure
Properties
CAS No. |
58593-78-5 |
|---|---|
Molecular Formula |
C6H5ClS2 |
Molecular Weight |
176.7 g/mol |
IUPAC Name |
4-chlorobenzene-1,3-dithiol |
InChI |
InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |
InChI Key |
HCDLDZCJYMCKQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S)S)Cl |
Canonical SMILES |
C1=CC(=C(C=C1S)S)Cl |
Other CAS No. |
58593-78-5 |
Synonyms |
4-Chloro-1.3-benzenedithiol |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chlorobenzene 1,3 Dithiol and Its Derivatives
Direct Synthesis Routes for 4-Chlorobenzene-1,3-dithiol
The direct synthesis of this compound primarily focuses on the introduction of two thiol (-SH) groups onto a chlorobenzene (B131634) framework.
Reaction of Benzodithiol with Carbon Tetrachloride Catalyzed by Copper(II) Chloride
One reported method for the preparation of 4-chloro-1,3-benzenedithiol involves the reaction of benzodithiol with carbon tetrachloride. This reaction is catalyzed by copper(II) chloride. The process begins with the reaction of benzodithiol with sodium bicarbonate under alkaline conditions to form a sodium benzodithiol salt. This salt is then reacted with carbon tetrachloride in the presence of the copper(II) chloride catalyst to yield 4-chloro-1,3-benzenedithiol.
Strategies for Thiol Group Introduction on Substituted Benzene (B151609) Cores
A common and versatile strategy for synthesizing aromatic thiols involves the reduction of sulfonyl chlorides. For chlorobenzene thiols, this process starts with the chlorosulfonylation of a chlorobenzene derivative to produce the corresponding chlorobenzene sulfonyl chloride. This intermediate is then reduced to the thiol. A well-established method for this reduction uses zinc and an aqueous mineral acid, such as sulfuric acid. google.com However, this reaction can be highly exothermic and difficult to control, especially on a larger scale. google.com An improved and more controllable method involves the addition of zinc and a solution of the chlorobenzene sulfonyl chloride in chlorosulfonic acid to water or an aqueous mineral acid at a controlled temperature. google.com
Another approach to introduce thiol groups onto an aromatic ring is through the Newman-Kwart rearrangement. This multi-step synthesis is a key strategy for forming various aromatic dithiol ligands.
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound can be approached by modifying the aromatic ring through substitution reactions or by functionalizing the existing thiol groups.
Electrophilic Aromatic Substitution on Dithiol Systems
Nucleophilic Aromatic Substitution in Dithiol Precursors
The synthesis of substituted dithiol derivatives can be achieved through nucleophilic aromatic substitution on a suitable precursor. For example, the polymerization of 4-chloro-1,3-benzenedithiol can occur via a nucleophilic aromatic substitution mechanism where the thiolate acts as a nucleophile, displacing the chloride on another molecule to form a polymer chain. This reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as anhydrous DMF. researchgate.net
| Reactant | Reagent | Solvent | Product |
| 4-chloro-1,3-benzenedithiol | Potassium Carbonate | Anhydrous DMF | Poly(4-chloro-1,3-phenylene sulfide) |
Functionalization of Thiol Groups
The thiol groups of this compound are reactive and can undergo various functionalization reactions. A common reaction of thiols is their oxidation to disulfides. This can be a consideration during synthesis and handling, and measures to prevent unwanted oxidation may be necessary. google.com Additionally, thiols can be alkylated, acylated, and participate in other reactions characteristic of the sulfhydryl group. For instance, to prevent oxidation, the thiol product can be condensed with monochloroacetic acid to form the corresponding thioglycolic acid derivative. google.com
Advanced Synthetic Techniques in Dithiol Chemistry
The synthesis of aromatic dithiols and their derivatives is increasingly benefiting from advanced techniques that offer greater efficiency, control, and sustainability compared to classical methods. These technologies, including specialized catalytic systems and alternative energy sources like microwave irradiation, are instrumental in overcoming common challenges in organosulfur chemistry, such as long reaction times, harsh conditions, and the formation of undesired byproducts.
Catalytic Approaches in Dithiol Synthesis (e.g., Scandium Triflate Catalysis)
Scandium triflate (Sc(OTf)₃) has emerged as a remarkably versatile and effective Lewis acid catalyst in a wide array of organic transformations. researchgate.net Its high catalytic activity, water stability, and recyclability make it an attractive option for green and sustainable chemical synthesis. organic-chemistry.org In the realm of organosulfur chemistry, scandium triflate demonstrates significant prowess in activating substrates and facilitating the formation of carbon-sulfur (C-S) bonds, a critical step in the synthesis of dithiols and their derivatives. researchgate.net
While direct catalytic synthesis of this compound using scandium triflate is not extensively documented, its utility in related C-S bond-forming reactions provides insight into its potential. A notable example is the Sc(OTf)₃-catalyzed cyclization of aromatic thiols with diols to produce various sulfur-containing heterocycles. thieme-connect.com This reaction, which proceeds via a dehydrative cyclization, showcases the catalyst's ability to promote C-S and C-C bond formation. thieme-connect.com The process is believed to involve the catalyst aiding in the generation of key intermediates that undergo a thiol-ene coupling and subsequent thio-Claisen rearrangement to form the final S-heterocycle product. thieme-connect.com
The effectiveness of Sc(OTf)₃ in such transformations highlights its capacity to activate alcohols for C-S bond formation with thiols, an attractive and challenging catalytic reaction. thieme-connect.com Research into the cyclization of naphthalene-2-thiol with propane-1,3-diol found that a 5.0 mol% loading of Sc(OTf)₃ at 165 °C provided the desired product in good yield, outperforming other catalysts and even strong protic acids like trifluoromethanesulfonic acid. thieme-connect.com
Table 1: Scandium Triflate-Catalyzed Cyclization of Naphthalene-2-thiol with Propane-1,3-diol thieme-connect.com
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Sc(OTf)₃ (5.0) | 165 | 16 | 73 |
| TfOH (5.0) | 165 | 16 | 40 |
| TfOH (15) | 165 | 16 | 46 |
| Bi(OTf)₃ (5.0) | 165 | 16 | 61 |
| In(OTf)₃ (5.0) | 165 | 16 | 64 |
Microwave-Assisted Synthesis of Dithiol Derivatives
Microwave-assisted synthesis has become a transformative tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. amazonaws.comnih.gov This technique utilizes microwave energy to heat reactions directly and uniformly, which can circumvent the drawbacks of conventional heating methods. amazonaws.com In the synthesis of thiols and their derivatives, microwave irradiation provides a rapid and efficient alternative to traditional protocols that often require hours or even days to complete. amazonaws.com
One key application is the synthesis of thiols from their corresponding halides. A one-pot, microwave-assisted method allows for the direct conversion of alkyl halides to thiols using potassium thioacetate (B1230152) as an inexpensive sulfur source. amazonaws.com This approach is significantly faster—6 to 24 times faster—than previously reported methods and produces high-purity products with isolated yields often exceeding 90%. amazonaws.com Pressurized closed-vessel microwave heating of reactants in a suitable solvent like methanol (B129727) can yield the desired thiol product from chlorinated or brominated precursors in as little as 60 minutes. amazonaws.com
Table 2: Microwave-Assisted Synthesis of 1-Dodecanethiol from 1-Bromododecane amazonaws.com
| Parameter | Condition |
|---|---|
| Reactants | 1-Bromododecane, Potassium Thioacetate (1.3:1 mole ratio) |
| Solvent | Methanol |
| Microwave Program | 10-min ramp to 120°C, 60-min hold |
| Isolated Yield | > 90% |
| Product Purity | > 96% |
Furthermore, microwave heating is highly effective for C-S cross-coupling reactions to form derivatives like aryl thioethers. For instance, the S-arylation of thiols with aryl iodides can be efficiently performed using supported metal nanoparticles as catalysts under microwave irradiation. rsc.org A typical reaction involves microwaving the thiol, aryl iodide, a base (e.g., K₂CO₃), and the catalyst in a solvent like acetonitrile (B52724) for just 10 minutes at a maximum temperature of 100°C, a significant time reduction compared to conventional heating. rsc.org
Table 3: Microwave-Assisted S-Arylation of Thiophenol with Phenyl Iodide rsc.org
| Parameter | Condition |
|---|---|
| Reactants | Thiophenol (1 mmol), Phenyl iodide (0.5 mmol) |
| Base | K₂CO₃ (1 mmol) |
| Catalyst | Supported Metal Nanoparticles (0.05 g) |
| Solvent | Acetonitrile (2 mL) |
| Microwave Conditions | 80W power, 10 min (max temp 100°C) |
These examples underscore the power of microwave-assisted techniques to accelerate the synthesis of thiols and their derivatives, offering a greener and more efficient pathway for producing compounds like this compound.
Chemical Reactivity and Reaction Mechanisms of 4 Chlorobenzene 1,3 Dithiol
Reactivity of Thiol Functionalities
The thiol groups are the most reactive sites on the molecule under many conditions. Their chemistry is centered around the acidity of the S-H bond and the nucleophilicity of the resulting thiolate, as well as the susceptibility of the sulfur atoms to oxidation.
Thiols are more acidic than their alcohol counterparts. The two thiol groups on 4-Chlorobenzene-1,3-dithiol can be deprotonated by a suitable base to form the corresponding thiolate anions. The stability of the thiolate anion makes the thiol groups readily participate in acid-base reactions.
Once formed, these thiolate anions are potent nucleophiles. The sulfur atom, with its available lone pairs of electrons, can attack a wide range of electrophilic centers. This nucleophilic character allows this compound to be used as a reagent in various organic syntheses and coordination chemical reactions. chembk.com For instance, dithiols are known to react with alkyl halides in S_N2-type reactions to form thioethers and can participate in the synthesis of sulfur-containing heterocyclic compounds. thieme-connect.com The presence of two thiol groups allows the molecule to act as a bidentate nucleophile, capable of forming two bonds, which is particularly useful in the synthesis of cyclic compounds and coordination complexes with metal ions.
A key reaction pathway for thiols is their oxidation to form disulfide bonds (S-S). libretexts.org This is a redox reaction where the thiol is the reduced form and the disulfide is the oxidized form. libretexts.org For this compound, this oxidation can occur both intramolecularly, to form a cyclic disulfide, and intermolecularly, to form polymeric chains linked by disulfide bridges.
The interconversion between the dithiol and disulfide forms is often mediated by mild oxidizing agents. libretexts.orgorganic-chemistry.org Common reagents used for the oxidation of thiols to disulfides include halogens, dimethyl sulfoxide (B87167) (DMSO), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org The formation of disulfide bonds is a critical aspect of the chemistry of sulfur-containing molecules and can be reversible under reducing conditions. libretexts.org In a laboratory setting, reducing agents like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) are often used to maintain thiols in their reduced state and cleave disulfide bonds. libretexts.org
| Reaction Type | Reagent/Condition | Product Type | Reference |
| Thiolate Formation | Base (e.g., NaOH, NaH) | 4-chloro-1,3-benzenedithiolate | thieme-connect.com |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Thioether | thieme-connect.com |
| Oxidation | Mild Oxidizing Agent (e.g., I₂, DMSO) | Disulfide (intramolecular or intermolecular) | libretexts.orgorganic-chemistry.org |
| Disulfide Reduction | Reducing Agent (e.g., DTT, BME) | Dithiol | libretexts.org |
This table summarizes the primary reactions of the thiol functionalities present in this compound.
Reactivity of the Chlorinated Aromatic Ring
The reactivity of the benzene (B151609) ring is significantly influenced by its substituents—the chlorine atom and the two thiol groups. These groups affect the electron density of the ring and direct the position of attack for incoming electrophiles or nucleophiles.
Substituents on a benzene ring influence its reactivity towards electrophilic aromatic substitution through a combination of inductive and resonance effects. libretexts.orgquora.com
Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond. This inductive effect is deactivating, making the ring less reactive towards electrophiles compared to benzene itself. libretexts.orgquora.com
Resonance Effect (+R): The chlorine atom has lone pairs of electrons that can be donated to the aromatic ring through pi-bond overlap (resonance). This effect increases the electron density at the ortho and para positions. quora.com
The inductive effect of chlorine is stronger than its resonance effect, resulting in a net deactivation of the ring. Therefore, chlorobenzene (B131634) is less reactive than benzene in electrophilic aromatic substitution reactions. libretexts.orgquora.com However, because the resonance effect directs electron density to the ortho and para positions, these positions are more reactive than the meta position, making chlorine an ortho-, para-directing group. quora.comnih.gov The two thiol groups, also being ortho-, para-directors, would further influence the regioselectivity of such reactions.
In the context of nucleophilic aromatic substitution (NAS), the roles are reversed. Strong electron-withdrawing groups, like chlorine, activate the ring toward attack by nucleophiles, especially when other strongly withdrawing groups (like nitro groups) are present at the ortho and para positions. msu.edumasterorganicchemistry.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a stable intermediate (a Meisenheimer complex) before the leaving group (chloride) is eliminated. masterorganicchemistry.com
Aryl chlorides can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, suitable catalysts and reaction conditions have been developed to facilitate their use. acs.orgacs.org
Several types of cross-coupling reactions could potentially be applied to this compound:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound, catalyzed by palladium. eie.gruwindsor.ca
Heck-Mizoroki Coupling: Reaction with an alkene, catalyzed by palladium. eie.gr
Negishi Coupling: Reaction with an organozinc reagent, catalyzed by palladium or nickel. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne, typically requiring a palladium catalyst and a copper co-catalyst. eie.gr
The success of these reactions would depend on finding a catalytic system that is compatible with the thiol groups, which can sometimes poison catalysts. Protection of the thiol groups might be necessary in some cases.
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | Reference |
| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Palladium (e.g., Pd(PPh₃)₄) | eie.gruwindsor.ca |
| Heck-Mizoroki | Alkene (R-CH=CH₂) | Palladium (e.g., Pd(OAc)₂) | eie.gr |
| Negishi | Organozinc Reagent (R-ZnX) | Palladium or Nickel | nih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium/Copper | eie.gr |
This table outlines potential cross-coupling reactions for the aryl chloride moiety of this compound.
Intramolecular and Intermolecular Reactions
The bifunctional nature of this compound allows for a variety of intramolecular and intermolecular reactions. As previously mentioned, oxidation can lead to intermolecular disulfide polymers or an intramolecular cyclic disulfide.
Furthermore, the two thiol groups can react with a single bifunctional electrophile in an intermolecular fashion to bridge two dithiol molecules or in an intramolecular fashion to form a new heterocyclic ring. For example, dithiols are known to react with aldehydes or ketones to form 1,3-dithiolanes. thieme-connect.com
The ability of the dithiol to act as a bidentate ligand allows it to form stable complexes with various metal ions. These intermolecular coordination reactions can lead to the formation of discrete metal-dithiolene complexes or extended structures like metal-organic frameworks (MOFs). acs.org Such complexes are of interest in materials science due to their potential electronic and catalytic properties. mdpi.commdpi.com
Intermolecular reactions can also occur at the aromatic ring. For instance, under radical conditions, chlorobenzene can undergo reactions leading to dimeric products like dichlorobiphenyls and chlorohydroxybiphenyls. rsc.org While specific studies on this compound are not prevalent, similar radical-induced intermolecular coupling could be a possible, albeit likely minor, reaction pathway under specific conditions.
Ring Transformations Involving Dithiol Moieties
The dithiol functionality in benzene-1,3-dithiols is known to participate in ring-forming reactions, particularly through oxidation, which leads to the formation of macrocyclic structures. Under oxidative conditions, intermolecular disulfide bonds form between molecules of this compound, resulting in the creation of larger rings. researchgate.netescholarship.org
Studies on benzene-1,3-dithiol have shown that this process can lead to a distribution of macrocycle sizes, with trimers and tetramers often being significant products. escholarship.org The presence of a condensate environment can influence the reaction, shifting the distribution towards larger macrocycles and increasing the reaction rate. escholarship.org This suggests that the spatial organization of the reacting monomers plays a crucial role in directing the outcome of the ring-forming process. researchgate.netescholarship.org The chlorine substituent on the aromatic ring of this compound is expected to influence the electronic properties of the thiol groups but not fundamentally alter this mode of reactivity.
The general transformation can be represented as the oxidation of the dithiol monomers to form a cyclic trimer, as illustrated in the following table:
| Reactant | Conditions | Product | Reference |
| Benzene-1,3-dithiol | Oxidation | Cyclic macrocycles (e.g., trimers, tetramers) | researchgate.netescholarship.org |
Acid-Base Properties and Salt Formation
The thiol groups of this compound are acidic and can be deprotonated by bases to form thiolates. The acidity of these thiol groups is influenced by the electronic effects of the aromatic ring and the chlorine substituent.
Acid-Base Properties: The pKa values of the two thiol groups in this compound determine its degree of ionization at a given pH. While the exact experimental pKa values for this specific compound are not readily available, they can be estimated by comparison with related compounds. Benzenethiol has a pKa of approximately 6.6. The presence of an electron-withdrawing chlorine atom on the ring is expected to increase the acidity (lower the pKa) of the thiol groups. For comparison, the pKa values for several substituted benzenethiols and related dithiols are listed below.
| Compound | pKa1 | pKa2 | Solvent | Reference |
| Benzenethiol | 6.6 | - | Water | rsc.org |
| p-Chlorobenzenethiol | 6.07 (meta) / 6.53 (para) | - | 20% Water-Ethanol | rsc.org |
| 1,2-Benzenedithiol | 5.9 | - | Predicted | chemicalbook.com |
| 1,4-Benzenedithiol | 6.0 | 7.7 | Not specified |
The Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives, provides a framework for quantifying the effect of the chlorine substituent. The Hammett ρ parameter for the ionization of benzenethiols is 1.81, indicating a moderate sensitivity to substituent effects. rsc.org
Salt Formation: As a di-acid, this compound readily forms salts with bases. In the presence of strong bases, both thiol groups can be deprotonated to form a dithiolate dianion.
Furthermore, the dithiolate form of this compound can act as a bidentate ligand, coordinating to metal ions to form a variety of metal complexes. Aromatic dithiols are known to form stable complexes with transition metals such as nickel, cobalt, copper, and gold. researchgate.net These complexes often exhibit square planar or other well-defined geometries. The synthesis of such complexes typically involves the reaction of the dithiol with a metal salt in an appropriate solvent. nih.gov
Beyond simple metal salts, thiols can also react with other reagents to form different types of salts. For example, thiols can react with aldehydes and triphenylphosphine (B44618) in the presence of a strong acid like triflic acid to form stable thiophosphonium salts. nih.govacs.org This reaction provides a route to a diverse range of functionalized sulfur-containing compounds.
Structural Elucidation and Characterization of 4 Chlorobenzene 1,3 Dithiol and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the study of molecular structures. By probing the interaction of molecules with electromagnetic radiation, a wealth of information regarding bonding, functional groups, and electronic transitions can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the context of 4-Chlorobenzene-1,3-dithiol and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum of a substituted benzene (B151609) ring, such as in this compound, typically shows signals in the aromatic region. For chlorobenzene (B131634), these protons appear in a range of approximately 7.14 to 7.43 ppm. docbrown.info The specific chemical shifts and splitting patterns of the aromatic protons in this compound would be influenced by the presence of both the chlorine atom and the two thiol groups. The protons on the carbons adjacent to the thiol groups would likely exhibit different chemical shifts compared to the proton situated between the two sulfur atoms. In derivatives, such as metal complexes, these chemical shifts can be further altered by the coordination environment. acs.org For instance, in some dithiolene complexes, aromatic proton signals can be observed in the range of 7.00-7.58 ppm. scispace.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. For example, in a related compound, 3,6-dichlorobenzene-1,2-dithiol (B1227017), ¹³C NMR data has been reported. nih.gov The carbon atoms bonded to the chlorine and sulfur atoms would have characteristic chemical shifts. Data for various dithiol and dithiolene derivatives show a wide range of chemical shifts depending on the specific structure. rsc.org
Table 1: Representative NMR Data for Related Compounds
| Compound/Fragment | Nucleus | Chemical Shift (ppm) |
| Chlorobenzene | ¹H | 7.14 - 7.43 docbrown.info |
| Dithiolene Complex (Ph groups) | ¹H | 7.12 - 7.57 scispace.com |
| Dithiol Derivative (Di-SH-P5) | ¹H | 3.34 (SH), 6.65-7.17 (aromatic) rsc.org |
| Dithiol Derivative (Di-SH-P5) | ¹³C | 30.04 - 151.12 rsc.org |
This table presents representative data from related compounds to illustrate typical chemical shift ranges.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. libretexts.org For this compound, key vibrational modes include the S-H stretch, C-S stretch, C-Cl stretch, and various aromatic C-H and C=C vibrations.
The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring usually give rise to bands in the 1400-1600 cm⁻¹ region. docbrown.info The C-Cl stretching vibration is typically found in the fingerprint region, between 880 and 550 cm⁻¹. docbrown.info In metal dithiolene complexes, the vibrational frequencies, particularly those of the C=C and C-S bonds in the dithiolene ligand, are sensitive to the metal center and its oxidation state. nih.gov For example, in some chalcone (B49325) derivatives, the C-Cl group shows a presence at 760.6 cm⁻¹. psu.edu
Table 2: Characteristic IR Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| S-H | Stretch | 2550 - 2600 |
| Aromatic C-H | Stretch | > 3000 docbrown.info |
| Aromatic C=C | Stretch | 1400 - 1600 docbrown.info |
| C-Cl | Stretch | 550 - 880 docbrown.info |
This table provides typical ranges for the main functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The presence of a conjugated π-system in the benzene ring of this compound results in characteristic π → π* transitions.
The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents. libretexts.org An increase in conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. libretexts.org For instance, 1,3-butadiene (B125203) absorbs at 217 nm, while the more conjugated 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org In derivatives of this compound, such as metal complexes, charge-transfer transitions between the ligand and the metal can also occur, giving rise to new absorption bands, often in the visible region. The UV-Vis spectra of dithiolene complexes can be quite complex, with multiple absorption bands corresponding to different electronic transitions. scispace.com For example, a nickel dithiolene complex exhibits absorption maxima at 319 nm and 940 nm. scispace.com
Resonance Raman (RR) Spectroscopy
Resonance Raman (RR) spectroscopy is a powerful technique that provides enhanced Raman signals for vibrational modes associated with an electronic transition. semi.ac.cnspectroscopyonline.com By tuning the excitation wavelength of the laser to coincide with an electronic absorption band of the molecule, the intensities of certain Raman bands can be enhanced by several orders of magnitude. spectroscopyonline.com
This technique is particularly useful for studying the chromophoric parts of a molecule. mdpi.com In the case of this compound derivatives, especially metal complexes which are often colored, RR spectroscopy can selectively probe the vibrations of the dithiolene ligand that are coupled to the electronic transitions responsible for the color. This can provide detailed information about the structure and bonding of the ligand in its excited state. researchgate.net For example, in pyranopterin molybdenum enzymes, which contain dithiolene ligands, RR spectroscopy has been instrumental in characterizing the Mo-S and Mo-oxo vibrations. nih.gov
Mass Spectrometry (MS), including MALDI-TOF MS
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. shimadzu.com It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight of approximately 176.69 g/mol . nih.govepa.gov
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing larger molecules and polymers with minimal fragmentation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In the context of derivatives, such as polymeric or macrocyclic structures formed from this compound units, MALDI-TOF MS can be used to determine the molecular weight distribution and identify the repeating units. beilstein-journals.org
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. geokniga.organton-paar.com By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the crystal structure.
Electronic and Electrochemical Properties
Electronic Structure and Molecular Orbitals
The electronic structure of 4-Chlorobenzene-1,3-dithiol, particularly its frontier molecular orbitals, dictates its optical and electronic properties. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating these characteristics.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's electron-donating and electron-accepting capabilities. For molecules containing dithiol or dithiolene moieties, the HOMO is often localized on the sulfur-rich portion of the molecule, indicating its propensity to donate electrons. mdpi.comrsc.org
Theoretical calculations on related donor molecules have shown that the HOMO energy levels are typically in the range of -4.50 eV to -5.3 eV. mdpi.comresearchgate.net For instance, DFT calculations on similar donor molecules show HOMO energy levels of -4.50 eV and -4.52 eV. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's stability and reactivity. irjweb.comschrodinger.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. irjweb.com
The specific HOMO and LUMO energy levels for this compound can be approximated using computational methods. For a class of D-π-A dyes studied in chlorobenzene (B131634) solvent using DFT (B3LYP/6-311G(d,p)), the HOMO levels were found to be between -5.1 eV and -5.3 eV, while the LUMO levels were between -2.6 eV and -2.7 eV. researchgate.net
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Methodology | Reference |
|---|---|---|---|---|
| Donor Molecule 1a | -4.50 | Not Specified | DFT B3LYP/6-31G(d) | mdpi.com |
| Donor Molecule 2a | -4.52 | Not Specified | DFT B3LYP/6-31G(d) | mdpi.com |
| D-π-A Dyes in Chlorobenzene (Range) | -5.1 to -5.3 | -2.6 to -2.7 | DFT B3LYP/6-311G(d,p) | researchgate.net |
Band Gap Analysis of Dithiol-Containing Materials
In non-fullerene acceptors, the introduction of a 2-(1,3-dithiol-2-ylidene)malonitrile annulated to a benzothiadiazole core resulted in materials with an optical bandgap of around 1.80 eV. rsc.org The processing of polymer:fullerene solar cells with additives like 1,8-octanedithiol (B75322) can also significantly impact the electronic properties and performance, although this is a processing effect rather than an intrinsic property of the dithiol itself. aip.org
| Material | Optical Band Gap (eV) | Reference |
|---|---|---|
| BTSCN-IDT (Non-fullerene acceptor) | 1.80 | rsc.org |
| PCPDTBT (Narrow band gap polymer) | Not directly specified, but implied to be narrow | aip.org |
Dipole Moment and Electron Affinity
The dipole moment and electron affinity are fundamental electronic properties that influence intermolecular interactions and charge transport characteristics. The introduction of specific functional groups to a dithiol-containing molecule can significantly alter these properties. For instance, the incorporation of a 2-(1,3-dithiol-2-ylidene)malononitrile (DTYM) group has been shown to increase both the dipole moment and the electron affinity of polymer semiconductors. rsc.orgrsc.org An increased electron affinity is particularly beneficial for n-type semiconductors. rsc.orgrsc.org
Redox Behavior and Electrochemistry
The redox behavior of this compound is central to its utility in molecular electronics and charge-transfer applications. Techniques like cyclic voltammetry are employed to probe the oxidation and reduction potentials and to understand the stability of the resulting charged species.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study redox processes. nih.gov In a typical CV experiment, the potential is swept linearly and then reversed, and the resulting current is measured. libretexts.org For many dithiol and dithiolene-containing compounds, CV reveals reversible or quasi-reversible redox waves, indicating stable oxidized or reduced species. mdpi.commdpi.comresearchgate.net
Studies on bis-fused donors composed of (thio)pyran-4-ylidene-1,3-dithiole show four pairs of one-electron redox waves, suggesting that a positive charge is primarily distributed on the (thio)pyran-4-ylidene-1,3-dithiole moiety. mdpi.com The solvent and electrolyte system can influence the measured potentials; for instance, measurements are often carried out in solvents like benzonitrile (B105546) or dichloromethane (B109758) with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6). mdpi.comrsc.org While a specific cyclic voltammogram for this compound is not available, the general features can be inferred from related structures.
Redox Potentials and Multi-Electron Processes
The redox potentials of dithiol-containing molecules are a measure of the energy required to add or remove electrons. These potentials are crucial for designing materials for applications such as charge-transfer complexes and molecular conductors.
Many molecules containing the 1,3-dithiole moiety are known to be strong two-electron donors. beilstein-journals.org For example, fluorene (B118485) derivatives with 1,3-dithiole donors exhibit two distinct, single-electron reversible oxidation waves. researchgate.net This indicates the formation of a stable radical cation and a dication. In some complex systems, a single two-electron oxidation wave can be observed, signifying the simultaneous transfer of two electrons.
The redox potentials are sensitive to the molecular structure. For example, in a series of 2-alkylidene-1,3-dithiolo[4,5-d]-4,5-ethylenediselenotetrathiafulvalene derivatives, the first oxidation potentials were found to be slightly lower than that of the well-known BEDT-TTF, indicating a slightly stronger electron-donating ability. mdpi.com The difference between the first and second oxidation potentials (ΔE = E₂ - E₁) is related to the on-site Coulomb repulsion. mdpi.com
| Compound | E₁ (V vs. Fc/Fc⁺) | E₂ (V vs. Fc/Fc⁺) | ΔE (V) | Reference |
|---|---|---|---|---|
| MeDTES | 0.04 | 0.34 | 0.30 | mdpi.com |
| EtDTES | 0.05 | 0.35 | 0.30 | mdpi.com |
| CPDTES | 0.05 | 0.35 | 0.30 | mdpi.com |
| BEDT-TTF | 0.06 | 0.38 | 0.32 | mdpi.com |
Coordination Chemistry and Metal Complexes
4-Chlorobenzene-1,3-dithiol as a Ligand
As an organosulfur compound, this compound functions as a ligand, donating electron pairs from its sulfur atoms to a metal ion to form coordinate covalent bonds. The presence of two thiol groups allows it to act as a bidentate ligand.
This compound is a chelating agent, meaning it can form multiple bonds with a single central metal atom. archive.org The two thiol (-SH) groups are positioned on the benzene (B151609) ring at positions 1 and 3, allowing them to bind to a metal ion and form a stable six-membered chelate ring. This process involves the deprotonation of both thiol groups to form a dithiolate dianion which then coordinates to the metal.
The formation of such chelate complexes is significantly more thermodynamically stable than the formation of complexes with comparable monodentate thiol ligands. libretexts.orgresearchgate.net This enhanced stability is known as the chelate effect, which is primarily attributed to a favorable increase in entropy upon chelation. libretexts.org When a bidentate ligand like this compound replaces two monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy and a more negative Gibbs free energy change for the reaction. libretexts.org
Metal-dithiolate complexes featuring this compound are typically synthesized through the reaction of the dithiol with a suitable metal salt. nih.govscispace.com In this reaction, the protons of the two thiol groups are removed, often with the aid of a base, yielding the 4-chlorobenzene-1,3-dithiolate dianion which then coordinates to the metal center.
Common synthetic strategies include:
Reaction with Metal Halides: The dithiol can be reacted with a metal halide (e.g., NiCl₂, PdCl₂, PtCl₂) in the presence of a base like an alkoxide or a tertiary amine. The base facilitates the deprotonation of the thiol groups. google.com
Ligand Substitution: A pre-existing metal complex with labile (easily displaced) ligands can be treated with this compound. The dithiolate displaces the original ligands to form a more stable chelate complex. This method has been used to synthesize a variety of heteroleptic dithiolene complexes. scispace.com
Redox Reactions: In some cases, oxidative addition of the S-H bonds to a low-valent metal center can lead to complex formation. researchgate.net
The earliest work on related compounds, such as toluene-3,4-dithiol (B1216458) and 1-chlorobenzene-3,4-dithiol, demonstrated their ability to form intensely colored complexes with various metals, including zinc, tin, and mercury. bac-lac.gc.ca
Structural Aspects of Metal-Dithiolate Complexes
The structural characteristics of metal complexes containing 4-chlorobenzene-1,3-dithiolate are dictated by the coordination number and preferred geometry of the central metal ion, as well as by the electronic properties of the ligand.
Dithiolate ligands like 4-chlorobenzene-1,3-dithiolate typically form square-planar or octahedral complexes with transition metals. psu.eduitn.pt
Square-Planar Geometry: With d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), bis(dithiolate) complexes of the type [M(S-S)₂]ⁿ⁻ are commonly formed. These complexes typically adopt a square-planar coordination geometry around the central metal. itn.ptnih.gov For example, complexes of the related 3,6-dichlorobenzene-1,2-dithiol (B1227017) with copper have been shown to have a slightly distorted square-planar arrangement. nih.gov
Octahedral Geometry: With metal ions that favor a coordination number of six, such as Cr(III) or Co(III), tris(dithiolate) complexes of the formula [M(S-S)₃]ⁿ⁻ are formed, exhibiting an octahedral geometry. scirp.orgacs.org
Dithiolene ligands are classified as "non-innocent," meaning the ligand itself can be redox-active. The frontier molecular orbitals of these complexes often have significant contributions from both the metal d-orbitals and the ligand p-orbitals. psu.eduitn.pt This delocalization can blur the formal oxidation state of the central metal, and simple ligand field theory may not fully describe the electronic structure.
Table 1: Expected Coordination Geometries for Metal Complexes of 4-Chlorobenzene-1,3-dithiolate
| Metal Ion (d-count) | Stoichiometry (Metal:Ligand) | Typical Coordination Geometry | Example with Analogous Ligand |
| Ni(II) (d⁸) | 1:2 | Square-Planar | [Ni(dddt)₂] (dddt = 5,6-dihydro-1,4-dithiine-2,3-dithiolate) psu.edu |
| Pd(II) (d⁸) | 1:2 | Square-Planar | [Pd(S₂C₂Ph₂)₂] scispace.com |
| Pt(II) (d⁸) | 1:2 | Square-Planar | [Pt(mnt)₂]²⁻ (mnt = maleonitriledithiolate) psu.edu |
| Cu(II) (d⁹) | 1:2 | Distorted Square-Planar | [Cu(bdtCl₂)₂]²⁻ (bdtCl₂ = 3,6-dichlorobenzene-1,2-dithiol) nih.gov |
| Cr(III) (d³) | 1:3 | Octahedral | [Cr(bdt)₃]³⁻ (bdt = benzene-1,2-dithiolate) scirp.orgacs.org |
| Fe(III) (d⁵) | 1:3 | Distorted Octahedral | [Fe(bdt)₃]³⁻ scirp.org |
The coordination of this compound to a metal center induces significant and characteristic changes in its spectroscopic properties, which are instrumental in confirming complex formation and elucidating its structure.
Infrared (IR) Spectroscopy: The most definitive evidence of complexation in the IR spectrum is the disappearance of the S-H stretching vibration, which typically appears around 2540 cm⁻¹ for the free ligand. google.com The formation of the metal-sulfur bond may give rise to new, weaker bands in the far-infrared region (typically below 500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the resonance signal corresponding to the acidic thiol protons vanishes upon deprotonation and coordination. rasayanjournal.co.in Furthermore, the chemical shifts of the aromatic protons on the chlorobenzene (B131634) ring are altered due to the change in the electronic environment upon complexation.
UV-Visible Spectroscopy: Metal-dithiolate complexes are often intensely colored, exhibiting strong absorption bands in the visible or near-infrared (NIR) region. itn.pt These absorptions are typically due to low-energy electronic transitions, such as ligand-to-metal charge transfer (LMCT) or transitions involving the delocalized molecular orbitals of the metal-dithiolene core. scirp.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy is a powerful tool. It provides detailed information about the electronic ground state and the distribution of spin density between the metal ion and the non-innocent dithiolene ligand. researchgate.netgla.ac.uk
Table 2: Representative Spectroscopic Changes upon Complexation
| Spectroscopic Technique | Free Ligand (this compound) | Metal-Dithiolate Complex |
| IR Spectroscopy | Presence of ν(S-H) stretch (~2540 cm⁻¹) google.com | Absence of ν(S-H) stretch |
| Aromatic C-H and C=C stretches | Shifted aromatic ring vibrations | |
| - | Appearance of ν(M-S) stretch (low frequency) | |
| ¹H NMR Spectroscopy | Presence of -SH proton signal | Absence of -SH proton signal |
| Characteristic aromatic proton signals | Shifted aromatic proton signals | |
| UV-Vis Spectroscopy | Absorptions in the UV region | Intense absorptions in Vis/NIR regions (LMCT bands) scirp.org |
Reactivity and Stability of Metal-Dithiolate Complexes
The stability of metal complexes with 4-chlorobenzene-1,3-dithiolate is enhanced by the chelate effect, rendering them generally robust. libretexts.org However, they can participate in a range of chemical reactions, most notably redox processes.
The reactivity of these complexes can be centered at the metal, the dithiolate ligand, or both. Because of the non-innocent nature of the dithiolene ligand, these complexes can often undergo a series of one-electron transfer reactions. itn.pt This redox flexibility is a hallmark of dithiolene chemistry and leads to electron transfer series where a complex can exist in multiple, stable oxidation states. acs.org For example, a neutral bis(dithiolene)nickel complex, [Ni(S-S)₂]⁰, can be reduced to the monoanion, [Ni(S-S)₂]¹⁻, and the dianion, [Ni(S-S)₂]²⁻. These redox processes are often reversible. itn.pt
In some cases, the dithiolate ligand can be displaced by other strongly coordinating ligands, although the stability of the chelate ring makes such substitution reactions less common than for monodentate ligands. scispace.com The coordinated sulfur atoms themselves can also exhibit nucleophilic character, leading to further reactions at the ligand.
Influence of Metal Center on Complex Properties
The properties of metal complexes derived from aryl-dithiolates are significantly influenced by the nature of the central metal ion. This includes the metal's size, preferred coordination geometry, and d-electron configuration, which in turn dictate the electronic structure, redox behavior, and spectroscopic properties of the complex. Due to a lack of specific research data for this compound, the following discussion draws upon findings from the closely related and more extensively studied benzene-1,2-dithiolate (bdt²⁻) and its derivatives. The principles governing the influence of the metal center are expected to be broadly applicable to complexes of this compound, with the understanding that the chloro-substituent will introduce an inductive electron-withdrawing effect.
Studies on square planar bis(benzene-1,2-dithiolato)metal complexes have shown that the metal ion plays a crucial role in the electronic structure. For the series [M(bdt)₂]ⁿ (where M = Ni, Pd, Pt and n = 0, -1, -2), a three-membered electron-transfer series is established. acs.org The dianionic complexes, [M(bdt)₂]²⁻, feature a divalent metal center (M²⁺) and two dithiolate ligands. The monoanionic and neutral species are best described as containing a divalent metal with one or two oxidized dithiolate radical ligands, respectively ([M(bdt)(bdt•)]⁻ and [M(bdt•)₂]⁰). acs.org This highlights the non-innocent behavior of the dithiolate ligand, where the ligand itself is redox-active.
The choice of metal affects the redox potentials of these series. For instance, the potentials for the [M(LBu)₂]⁻/²⁻ couple (where LBu is 3,5-di-tert-butylbenzene-1,2-dithiolate) are -0.73 V for Ni, -0.62 V for Pd, and -0.58 V for Pt (vs. Fc/Fc⁺), showing a trend of easier oxidation as one moves down the group. acs.org
In a theoretical study of tris(benzene-1,2-dithiolato) complexes with first-row transition metals, [M(bdt)₃]³⁻ (M = V, Cr, Mn, Fe, Co), density functional theory (DFT) calculations revealed how the metal center influences the geometry and electronic properties in an octahedral field. scirp.org The metal-ligand binding energies were found to be substantial, indicating stable complex formation. The electronic spectra of these complexes are dominated by ligand-to-metal charge transfer (LMCT) transitions, with the energies of these transitions being dependent on the metal ion. scirp.orgscirp.org For example, the calculated primary LMCT bands appear at different wavelengths for each metal complex, reflecting the different energies of the metal d-orbitals. scirp.org
Furthermore, the backbone of the dithiolate ligand itself can influence the properties of the resulting metal complexes. In a study of cobalt(III) complexes with tetradentate bis(dithiolate) ligands, the flexibility of the linker between the two dithiolate units was shown to affect the stability and structure of the final complex, leading to either a mononuclear complex or a coordination polymer. rsc.org This suggests that even for a given metal, modifications to the ligand framework, such as the chloro-substituent in this compound, can fine-tune the properties of the resulting metal complex.
| Metal Center (M) | Complex Type | Key Properties and Findings | Reference |
|---|---|---|---|
| Ni(II), Pd(II), Pt(II) | [M(bdt)₂]ⁿ (n=0, -1, -2) | Forms a three-membered electron-transfer series with ligand-based redox activity. Redox potentials are influenced by the metal, with oxidation becoming easier down the group. | acs.org |
| V(III), Cr(III), Mn(III), Fe(III), Co(III) | [M(bdt)₃]³⁻ | Octahedral complexes with strong metal-ligand binding. Electronic spectra are dominated by LMCT transitions, the energies of which vary with the metal center. | scirp.org |
| Co(III) | [Co(L)]⁻ (L = tetradentate bis(dithiolate)) | The ligand backbone flexibility (bridged vs. unbridged dithiolates) influences whether a mononuclear complex or a coordination polymer is formed. | rsc.org |
Advanced Materials Applications of 4 Chlorobenzene 1,3 Dithiol Derivatives
Polymer Chemistry and Sulfur-Rich Polymers
The presence of two reactive thiol groups and a chlorine atom on the benzene (B151609) ring makes 4-chlorobenzene-1,3-dithiol and its related structures versatile monomers for a variety of polymerization reactions. This versatility allows for the creation of complex polymer architectures, including hyperbranched structures and conjugated polymers with specific optoelectronic properties.
The polymerization of monomers containing dithiol groups can proceed through several mechanisms, leading to diverse polymer architectures. researchgate.netjsta.cl
Hyperbranched Structures: this compound can be conceptualized as an AB₂-type monomer, where the two thiol groups ('B') can react with the chloro-group ('A') of another monomer. This type of polycondensation reaction can lead to the formation of hyperbranched polymers, which are highly branched, three-dimensional macromolecules with a globular structure. researchgate.netresearchgate.netfrontiersin.org These polymers are known for their unique properties, such as high solubility, low viscosity, and a high density of functional groups. nih.govthno.org The proposed polymerization of 4-chloro-1,3-benzenedithiol can result in either a hyperbranched structure through this AB₂ condensation or a more linear polymer, depending on the reaction conditions. researchgate.netresearchgate.net
Ring-Opening Polymerization (ROP): While not directly involving this compound itself, ring-opening polymerization is a crucial mechanism for producing sulfur-rich polymers from cyclic monomers. researchgate.net This chain-growth technique can be initiated through radical, anionic, or cationic pathways. rsc.org For instance, radical ring-opening polymerization (rROP) utilizes a free-radical pathway, while anionic ROP involves a nucleophilic attack on the cyclic monomer. rsc.org Cationic ROP proceeds via an electrophilic initiator. rsc.org Cyclic disulfides, such as 1,2-dithiolanes, can undergo ROP to create polymers with a disulfide-rich backbone, which are valued for their high refractive indices. rsc.org This mechanism is fundamental to creating dynamic covalent poly(disulfide)s, offering control over polymer architecture and enabling the synthesis of high molecular weight polymers that can be chemically recycled back to their monomers. osti.gov
The table below summarizes common polymerization mechanisms for thiol and disulfide-containing monomers.
| Polymerization Type | Mechanism Description | Typical Monomers | Resulting Structure |
| Step-Growth Polymerization | Polycondensation of AB₂-type monomers like this compound. researchgate.netfrontiersin.org | Dithiols, Dihalides | Hyperbranched or Linear Polymers |
| Radical Polymerization | Chain-growth polymerization involving free-radical pathways. jsta.cl | Vinyl monomers with thiol groups | Linear or Cross-linked Polymers |
| Ring-Opening Polymerization (ROP) | Chain-growth polymerization of cyclic monomers via radical, anionic, or cationic pathways. rsc.orgosti.gov | Cyclic disulfides, Thioesters | Linear Poly(disulfide)s |
| Oxidative Polymerization | Oxidation of dithiols to form disulfide bonds. researchgate.netnih.gov | Dithiols | Polydisulfides |
Dithiol moieties are frequently incorporated into π-conjugated polymers to tune their electronic properties, particularly for applications in organic electronics. researchgate.netoup.com A primary strategy involves using a dithiolate salt, such as sodium 2,2-dicyanoethene-1,1-bis(thiolate), to create electron-withdrawing acceptor units. researchgate.netscispace.com
A key synthetic route is the nucleophilic aromatic substitution (SₙAr) reaction. scispace.comnih.gov In this process, a dithiolate anion attacks a highly fluorinated aromatic core within a monomer or polymer precursor, such as a 5,6-difluoro-2,1,3-benzothiadiazole (ffBTD) unit. scispace.comrsc.org This reaction is efficient due to the high nucleophilicity of the dithiolate and the activation of the fluorine atoms as leaving groups by the electron-deficient aromatic system. rsc.orgescholarship.org The result is the formation of a new, annulated acceptor moiety where the dithiol group is fused to the aromatic core, for example, creating a 2-(1,3-dithiol-2-ylidene)malononitrile (DTYM) group. rsc.orgacs.org
Once these specialized monomers are synthesized, they are typically incorporated into the final conjugated polymer backbone using transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerizations. scispace.comrug.nlnih.gov These methods allow for the reliable and reproducible synthesis of well-defined, high molecular weight donor-acceptor (D-A) copolymers. rug.nl
The direct polymerization of 4-chloro-1,3-benzenedithiol yields a polymer with distinct properties compared to analogous hyperbranched polyphenylene sulfides (HPPS) derived from dichlorobenzenethiols. researchgate.net Research indicates that poly(this compound) exhibits different solubility characteristics and thermal behavior. researchgate.net Unlike the amorphous nature of chlorinated HPPS, which only show a glass transition temperature (Tg), the polymer from 4-chloro-1,3-benzenedithiol displays a melting temperature (Tm) around 200 °C, suggesting a higher degree of order, potentially due to stronger intermolecular forces like hydrogen bonding or a less branched, more linear structure. researchgate.net
Copolymers incorporating dithiol moieties are of significant interest for organic electronics. These are often donor-acceptor (D-A) polymers where the dithiol-containing unit acts as the electron acceptor. rsc.org For instance, copolymers have been synthesized by reacting a dithiol-annulated benzothiadiazole monomer with various electron-rich bis(stannane) comonomers via Stille coupling. scispace.comrsc.org The properties of these copolymers, such as solubility and electronic energy levels, can be tuned by changing the donor comonomer or the alkyl side chains on the polymer backbone. rsc.orgacs.org
The table below details representative copolymers synthesized from a dithiol-annulated benzothiadiazole acceptor.
| Polymer | Donor Comonomer | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| P1 | Thiophene | 41 | 1.80 |
| P2 | Thieno[3,2-b]thiophene | 42 | 1.98 |
| P3 | 3,3′-difluoro-2,2′-bithiophene | 35 | 2.14 |
| P4 | Benzodithiophene | 83 | 1.98 |
Data sourced from Hu et al., 2022. researchgate.netrsc.org
The incorporation of dithiol-based moieties has a profound impact on the structural and electronic properties of polymers.
Structural Properties: The fusion of a 2-(1,3-dithiol-2-ylidene)malononitrile (DTYM) group onto a polymer backbone can introduce significant steric hindrance. rsc.org This steric effect can cause twisting along the polymer backbone, which in turn reduces the extent of π-conjugation and leads to a wider bandgap and a blue-shift in the absorption spectrum compared to analogues without the dithiol group. kaust.edu.saheeneygroup.com Despite this, the sulfur atoms in the dithiolane rings can facilitate intermolecular S···S interactions, which may promote π–π stacking and improve solid-state packing and crystallinity. scispace.comrsc.org
Electronic Properties: Dithiol-annulated groups, particularly those with cyano functionalities like DTYM, are powerful electron-withdrawing units. rsc.org Their inclusion in a conjugated polymer significantly increases the polymer's dipole moment and electron affinity. kaust.edu.saheeneygroup.com This strong electron-withdrawing effect is crucial for lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org A low-lying LUMO is a key requirement for achieving efficient electron injection from metal electrodes and enhancing the ambient stability of n-type organic semiconductors. rsc.org The combination of a donor unit with a dithiol-based acceptor creates a "push-pull" electronic system that facilitates intramolecular charge transfer (ICT), a characteristic feature of donor-acceptor polymers. rsc.org
The table below summarizes key optical and electrochemical properties of several dithiol-containing polymers.
| Polymer | Absorption Max (λmax, nm, Film) | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) |
| P1 | 647 | 1.74 | -5.60 | -3.52 |
| P2 | 653 | 1.70 | -5.56 | -3.61 |
| P3 | 657 | 1.72 | -5.73 | -3.71 |
| P4 | 660 | 1.68 | -5.58 | -3.64 |
Data sourced from Hu et al., 2022. rsc.org
Organic Electronics and Semiconductors
The ability to precisely tune electronic properties through the inclusion of dithiol moieties makes these materials highly suitable for organic electronic devices, especially n-type semiconductors, which are essential for creating complementary circuits.
N-type polymer semiconductors, which transport electrons as the majority charge carriers, have historically lagged behind their p-type (hole-transporting) counterparts. researchgate.net This is largely due to a scarcity of sufficiently electron-deficient building blocks that can provide the necessary low LUMO energy levels for stable electron transport. researchgate.net
The development of acceptor units based on dithiol-annulated systems has provided a significant breakthrough. kaust.edu.sa The 2-(1,3-dithiol-2-ylidene)malononitrile (DTYM) group, when fused to other acceptor cores like 2,1,3-benzothiadiazole (B189464) (BT), creates a potent acceptor monomer. rsc.orgheeneygroup.com Polymers incorporating this BT-DTYM unit consistently exhibit n-type semiconducting behavior when tested in organic field-effect transistors (OFETs). rsc.orgkaust.edu.sa The high electron affinity imparted by the dithiol group facilitates electron transport. kaust.edu.sa Research has shown that a series of copolymers made with the BT-DTYM acceptor and various donors all function as n-type semiconductors, with performance further tunable by altering the donor unit. For example, a copolymer with a fluorinated bithiophene donor demonstrated the best performance in one study. rsc.orgkaust.edu.sa This work underscores the potential of dithiol-based functional groups to systematically enhance electron affinity and produce high-performance n-type materials for printed and flexible electronics. rsc.org
Organic Field-Effect Transistors (OFETs)
Derivatives containing the 1,3-dithiol moiety are integral to the development of organic semiconductors for Organic Field-Effect Transistors (OFETs). While simple polycyclic hydrocarbons like pentacene (B32325) have been benchmarks, incorporating heteroatoms such as sulfur enhances stability and performance. Thienoacenes, which are structurally related to dithiol-containing aromatics, have emerged as superior p-channel organic semiconductors, noted for their high mobility and stability in air. sigmaaldrich.com
The versatility of the 1,3-dithiole group is evident in its use as an electron-donor moiety in push-pull systems. For instance, nitrofluorene-based molecules, which are promising semiconductors for OFETs, have been designed with 1,3-dithiole donors. researchgate.net Furthermore, the broader class of polythiophenes and oligothiophenes, which can be seen as polymeric analogs of dithiol-substituted benzene, are among the most studied materials for OFETs due to their synthetic versatility and excellent film-forming properties. beilstein-journals.org The performance of these materials can be exceptional, with some thiazole-thiazolothiazole derivatives, which also feature sulfur-based heterocyclic systems, achieving high electron mobilities of up to 1.20 cm² V⁻¹ s⁻¹. acs.org
Research into single-component conductors has also highlighted the utility of dithiolate compounds. A nickel complex, bis(diphenylethylenedithiolato)(1,3-dithiol-2-thione-4,5-dithiolato)Ni, demonstrated ambipolar behavior in an OFET, with both hole and electron mobilities estimated to be around 10⁻⁴ cm²/V·s. acs.org This demonstrates the potential of metal-dithiolene complexes, derived from dithiol precursors, in creating functional transistor devices.
Molecular Wires and Conductive Materials
The ability of dithiol compounds to bind to metal electrodes makes them a cornerstone of molecular electronics, where they function as "molecular wires." The benzene dithiol junction, where a single molecule is connected to two gold electrodes, is a classic model system in this field. rsc.org The conductance of such junctions is a key parameter, and various techniques are employed to measure it, typically at low bias voltages (0.05–0.6 V) to prevent molecular breakdown. rsc.org
Beyond single-molecule junctions, derivatives of 1,3-dithiole are used to construct highly conductive bulk materials. Bis-fused donors that incorporate a (thio)pyran-4-ylidene-1,3-dithiole moiety have been synthesized and found to form one-dimensional conducting stacks. mdpi.com When complexed with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), these materials exhibit relatively high room-temperature conductivity, with values for compressed pellets in the range of 10⁻¹ to 10¹ S·cm⁻¹. mdpi.com For comparison, the conductivity of the benchmark conductive polymer, doped polyacetylene, can reach 10⁵ S/m (or 10³ S·cm⁻¹), bridging the gap between semiconductors and metals like copper (≈10⁶ S·cm⁻¹). nobelprize.org
The following table summarizes the conductivity of various materials, highlighting the place of dithiol-based conductors.
| Material Class | Example | Conductivity (S·cm⁻¹) |
| Metal | Copper | ~10⁶ |
| Conductive Polymer | Doped Polyacetylene | ~10³ |
| Dithiole-based Conductor | TCNQ complex of a (thio)pyran-4-ylidene-1,3-dithiole derivative | 0.1 - 10 |
| Single-Component Semiconductor | [Ni(dpedt)(dmit)] | ~10⁻⁴ (Mobility in cm²/V·s) |
This table presents representative conductivity values to illustrate the electronic properties of different material classes.
Single-Component Organic Semiconductors
A significant goal in organic electronics is the development of single-component organic semiconductors, materials that possess intrinsic ambipolar charge transport capabilities without the need for blending donor and acceptor materials. Research has shown that fluorene-based molecules featuring an intramolecular charge transfer (ICT) character from a 1,3-dithiole donor moiety are promising candidates for this application. researchgate.net
Metal dithiolene complexes represent another important class of single-component semiconductors. For example, the neutral nickel complex [Ni(dpedt)(dmit)] allows for the efficient injection of both holes and electrons from gold electrodes, a key requirement for ambipolar operation. acs.org Devices based on this material exhibited remarkable ambient stability and mobilities for both charge carriers on the order of 10⁻⁴ cm²/V·s. acs.org This performance is attributed to the small band gap of the material, which facilitates charge injection.
Photoconductive Materials and Photosensitivity
Derivatives incorporating the 1,3-dithiole unit are effective in creating materials with high photosensitivity and photoconductivity. The intramolecular charge transfer from a 1,3-dithiole donor to a fluorene (B118485) acceptor can efficiently sensitize the photoconductivity of polymers. researchgate.net The spectral range of this photosensitivity can be tuned by selecting the appropriate push-pull molecule. mdpi.com
A particularly promising strategy for designing highly sensitive photoconductive materials involves modifying the dithiole ring itself. Research suggests that changing the heteroatom positions within the dithiole moiety from a 1,3 to a 1,2 arrangement leads to a substantial bathochromic (red) shift in the material's absorption. researchgate.net This shift is advantageous for designing materials that are highly sensitive in the long-wavelength visible and near-infrared regions (600-800 nm). researchgate.net The rich chemistry of dithiole-thiones provides a pathway to various compounds that can be used to create photoconductive materials and organic electronic conductors. mdpi.com
Photovoltaic Devices and Solar Cells
Electron Acceptor Materials in Organic Solar Cells
In the realm of organic photovoltaics (OPV), there is a significant research effort to develop non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene derivatives. nih.gov Compounds derived from or containing the 1,3-dithiole motif have been explored for this purpose. 4-Chlorobenzene-1,3-bis(thiolate) itself has been noted as a potential component in photovoltaic materials to enhance solar cell performance. chembk.com
More complex structures built upon dithiole foundations have shown considerable promise. The 2-(1,3-dithiol-2-ylidene)malononitrile (DTM) group has been proposed as a potent electron-withdrawing unit to enhance the acceptor character of conjugated systems. escholarship.org This modular approach allows for the fine-tuning of the optoelectronic properties of new acceptor materials. Similarly, nitrofluorene-based molecules designed with an Acceptor-Donor-Acceptor (A-D-A) structure have utilized 1,3-dithiole units as the central donor block, highlighting the versatility of this chemical group in constructing advanced NFA materials. researchgate.net
Performance Metrics in Photovoltaic Devices (e.g., Open Circuit Voltage, Power Conversion Efficiency)
In one study using a P3HT:PCBM blend, the incorporation of 3.5 vol.% 1,8-octanedithiol (B75322) in a chlorobenzene (B131634) solution led to a notable enhancement in all key metrics. nih.gov Another study on a low-bandgap polymer system (PCPDTBT:C71-PCBM) found that processing with 1,8-octanedithiol was crucial for achieving high efficiencies. psu.edu The additive helps to optimize the bulk heterojunction morphology, leading to improved charge generation and transport. psu.edu
The following table summarizes the performance of organic solar cells with and without dithiol additives, as well as the performance of cells using advanced non-fullerene acceptors, some of which are based on halogenated (chlorinated) complex molecules. psu.edunih.govnih.gov
| Device Active Layer | Additive | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| P3HT:PCBM | None | - | - | - | < 3 |
| P3HT:PCBM | 3.5% 1,8-octanedithiol | 0.59 | 10.81 | 0.54 | 3.46 nih.gov |
| PCPDTBT:C71-PCBM | 1,8-octanedithiol | 0.73 | 16.2 | 0.67 | 5.5 psu.edu |
| PBDB-TF:BTP-4Cl | N/A | 0.867 | 25.4 | 0.750 | 16.5 nih.gov |
This table presents data from different studies to illustrate the impact of dithiol additives and advanced acceptor design on photovoltaic performance metrics.
The continuous development of new materials, including chlorinated non-fullerene acceptors, has pushed efficiencies to over 16%. nih.gov This progress is often achieved by tuning the material's energy levels to maximize the open-circuit voltage without sacrificing current, a strategy that reduces non-radiative energy loss. nih.govresearchgate.net The tunability of the open-circuit voltage is a key area of research, with studies on ternary blends showing that the Voc can be continuously adjusted by varying the donor composition. rsc.org
Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the design of novel materials from this compound derivatives. These weak interactions govern the spontaneous organization of molecules into well-defined, functional architectures.
Non-Covalent Interactions in Dithiol Systems (e.g., Hydrogen Bonding, π-π Stacking)
π-π stacking is another crucial interaction, particularly in aromatic dithiol systems. nih.govacs.org These interactions, arising from the electrostatic and dispersion forces between aromatic rings, contribute significantly to the stabilization of supramolecular frameworks. uva.esnih.gov The combination of hydrogen bonds and π-π interactions can lead to the formation of complex, well-ordered structures. For example, in certain systems, hydrogen bonding can dictate the primary assembly, which is then further stabilized by π-π stacking. rsc.org The balance and interplay of these non-covalent forces are critical in determining the final architecture and function of the self-assembled material. uva.esacs.org
Construction of Supramolecular Electron Donor-Acceptor Systems
The unique electronic properties of dithiol derivatives make them excellent candidates for the construction of supramolecular electron donor-acceptor (D-A) systems. rsc.orgpsu.edu In these systems, electron-rich donor molecules and electron-deficient acceptor molecules are brought together through non-covalent interactions to facilitate photoinduced electron transfer. aip.org Derivatives of 1,3-dithiole-2-thione (B1293655), for example, have been utilized to create charge-transfer complexes. rsc.orgresearchgate.net
The efficiency of these D-A systems is highly dependent on the spatial arrangement and electronic coupling between the donor and acceptor units. aip.org Supramolecular strategies allow for precise control over these parameters. For instance, π-extended tetrathiafulvalene (B1198394) (TTF) analogues, which contain dithiole rings, have been combined with carbon nanostructures like fullerenes to form versatile D-A systems. psu.edu The stability of these complexes is often enhanced by a multitude of CH⋯π and π–π interactions, as well as favorable C⋯S short intermolecular contacts. aip.org The ability to tune the electronic properties of the dithiol component, for instance by introducing electron-withdrawing or -donating groups, provides a powerful tool for optimizing the performance of these supramolecular electronic devices. rsc.orgresearchgate.net
Design of Host-Guest Systems and Synthetic Receptors
Dithiol derivatives have been successfully incorporated into the design of synthetic receptors for molecular recognition and host-guest chemistry. buu.ac.thrsc.orgnih.gov These receptors can selectively bind to specific guest molecules through a combination of non-covalent interactions. Disulfide-based macrocycles, which can be formed from dithiol building blocks, have shown the ability to bind organic ammonium (B1175870) ions in water. buu.ac.th
A key aspect of this research is the ability to control the aggregation behavior and morphology of these synthetic receptors through host-guest interactions. For example, an amphiphilic receptor based on a disulfide macrocycle was shown to self-assemble into nanotubes. However, upon the addition of a suitable guest molecule, a dramatic change in morphology to smaller micellar assemblies was observed. buu.ac.th This demonstrates the potential for creating stimuli-responsive materials where the structure and function can be switched by the presence or absence of a specific guest. Dynamic combinatorial chemistry, which utilizes reversible reactions like disulfide exchange, has also been employed to generate libraries of potential hosts, allowing for the selection of the best receptor for a particular guest. rsc.org
Self-Assembled Gels and Microstructures
The ability of dithiol derivatives to participate in directional non-covalent interactions makes them suitable for the formation of self-assembled gels and other complex microstructures. mdpi.comrhhz.net These materials are formed through the hierarchical assembly of molecular building blocks into extended, three-dimensional networks that can entrap solvent molecules. Hydrogen bonding and π-π stacking are often the primary driving forces for the gelation process. rhhz.netacs.org
In some systems, the formation of disulfide bonds through the oxidation of thiols can be used to crosslink self-assembled structures, leading to the formation of robust hydrogels. mdpi.com This approach allows for in situ gel formation under mild conditions. The properties of these gels, such as their mechanical strength, can be tuned by controlling the crosslinking density and the nature of the non-covalent interactions within the network. The resulting microstructures can range from fibrous networks to more complex, ordered assemblies, depending on the specific molecular design and assembly conditions.
Catalysis
The application of dithiol-derived compounds extends into the realm of catalysis, where they primarily function as ligands that can modulate the activity and selectivity of metal catalysts.
Dithiol-Derived Ligands in Homogeneous Catalysis
In homogeneous catalysis, dithiol-derived ligands play a crucial role in stabilizing and activating metal centers for a variety of chemical transformations. nih.govacs.orgmdpi.com These ligands can coordinate to a metal through the sulfur atoms, influencing the electronic and steric environment of the catalytic site. This can lead to enhanced catalytic activity, selectivity, and stability.
A notable area of research is the use of thiol(ate)s as transient cooperative ligands in conjunction with ruthenium pincer complexes. nih.gov In this approach, the thiol ligand can reversibly coordinate to the metal center and actively participate in bond activation through metal-ligand cooperation. This has been shown to significantly accelerate hydrogenation and dehydrogenation reactions. The ability to introduce the thiol ligand in situ simplifies the catalytic system and avoids the need for other additives. The cooperative role of the thiol ligand is essential for the catalytic turnover, enabling efficient bond activation and regeneration of the active catalyst. nih.gov This strategy highlights the potential of dithiol-derived ligands to create more efficient and selective homogeneous catalysts for important chemical processes.
Energy Storage Applications
Organic redox-active materials are emerging as promising alternatives to traditional inorganic compounds for energy storage devices due to their design flexibility, lower cost, and the abundance of their constituent elements. nih.gov Derivatives of this compound are being explored in this context. The thiol groups can undergo reversible redox reactions (oxidation to disulfides and reduction back to thiols), which is the fundamental requirement for an electrode material in a rechargeable battery.
The performance of such materials in a battery is determined by their physicochemical and electrochemical properties. nih.gov The redox potential, which dictates the output voltage of the battery, can be tuned by modifying the molecular structure. For instance, the electron-withdrawing nature of the chlorine atom in this compound can influence the redox potential of the thiol/disulfide couple.
Research into redox-active polymers and macrocycles has shown that controlling the geometry and electronic interactions between redox units is crucial for achieving stable cycling and high energy density. nih.govnih.gov By incorporating dithiol units into larger molecular architectures like polymers or covalent organic frameworks (COFs), it is possible to create high-capacity cathode materials. For example, PEGylated phenothiazine, a sulfur-containing heterocyclic compound, has been successfully used as a catholyte in non-aqueous redox flow batteries (NAORFBs), demonstrating excellent cyclability. nsf.gov This highlights the potential for designing advanced battery materials based on the redox chemistry of sulfur-containing aromatic compounds like this compound.
| Redox-Active Material Type | Key Features | Example Application | Representative Voltage |
| Pyromellitic diimide (PMDI) Macrocycle | Single, well-defined voltage profile due to through-space electron delocalization. nih.gov | Organic Rechargeable Battery | 2.33 V nih.gov |
| Squaric Acid Amide (SQA) | High-potential, one-electron transfer. nih.gov | Non-Aqueous Redox Flow Battery (N-ORFB) Catholyte | 0.81 V vs Fc/Fc⁺ nih.gov |
| PEGylated Phenothiazine | High solubility and stability in organic solvents. nsf.gov | N-ORFB Catholyte | >0.69 V vs. SHE nsf.gov |
Chemical Sensing
The strong affinity of thiol groups for heavy metals, particularly mercury(II) ions, makes dithiol compounds excellent candidates for chemical sensors. sci-hub.se The interaction between the dithiol and Hg²⁺ is highly specific, leading to the formation of a stable complex. This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
A common strategy involves a "turn-off" fluorescence mechanism. A fluorescent molecule functionalized with dithiol groups will exhibit strong emission. Upon the addition of Hg²⁺, the ions bind to the thiol groups, leading to fluorescence quenching through mechanisms like photoinduced electron transfer (PET). nih.gov This provides a sensitive method for detecting the presence of mercury. For example, a sensor based on a donor-acceptor-donor conjugated molecule showed nearly 100% fluorescence quenching specifically in the presence of Hg²⁺ ions and also changed color from yellow to blue. rsc.org
Paper-based sensors have been developed for practical, on-site applications. These strips are impregnated with the dithiol-based sensor molecule and can provide a rapid qualitative or semi-quantitative detection of Hg²⁺ through a visible color change or the disappearance of fluorescence under a UV lamp. rsc.org The detection limits of these sensors can be very low, often in the parts-per-million (ppm) or even nanomolar (nM) range, making them suitable for environmental monitoring. rsc.orgsemanticscholar.org
| Sensor Type | Analyte | Mechanism | Detection Limit (LOD) |
| Fluorometric & Colorimetric | Hg²⁺ | Fluorescence Quenching / Color Change | 3.0 ppm (at acidic pH) rsc.org |
| Electrochemical (DP-ASV) | Hg(II) | Anodic Stripping Voltammetry | 1.4 µg/L mdpi.com |
| "On-Off-On" Fluorescent | Hg²⁺ / Glutathione | Quenching by Hg²⁺, Recovery by GSH | 50 nM (for Hg²⁺) semanticscholar.org |
| Carbon Dot-Based | Hg(II) | Fluorescence Quenching | 0.44 µM sci-hub.se |
Nanomaterials and Hybrid Structures
Thiols and dithiols are among the most effective stabilizing agents for a variety of metal nanoparticles, including those made of gold, silver, and semiconductor materials. oup.comacs.org The sulfur atoms of the thiol groups form strong coordinate bonds with the surface atoms of the metal nanoparticles. This surface functionalization, or "capping," is crucial for several reasons: it prevents the nanoparticles from aggregating and fusing, controls their size and shape during synthesis, and allows them to be dispersed in various solvents. acs.orggoogle.com
This compound can act as a bidentate ligand, potentially bridging two different nanoparticles to create networked structures or providing enhanced stability to a single particle through chelation to its surface. The choice of solvent is also important; for example, chlorobenzene has been used as a solvent for the preparation of nanoparticles stabilized by thiolated ligands. nih.gov The organic shell provided by the dithiol ligand not only imparts stability but can also be functionalized further to tailor the nanoparticles for specific applications in catalysis, electronics, and nanomedicine. oup.com For instance, thiol-stabilized silver nanoparticles can be formulated into conductive inks for printed electronics, where the organic stabilizer is removed by gentle heating to form a conductive layer. google.com
| Nanoparticle System | Stabilizer Type | Function of Stabilizer | Solvent Example |
| EGaIn Particles | Propanethiol, Dodecanethiol | Reduces oxide layer thickness, softens mechanical response. nih.gov | Toluene, Ethanol nih.gov |
| Silver Nanoparticles | Butanethiol, 1,3-Propanedithiol | Prevents aggregation, enables dispersion for conductive inks. google.com | Cyclohexane google.com |
| Gold Nanoparticles | Dodecanethiol, Dithiols | Controls size, allows creation of linked assemblies. acs.org | Toluene acs.org |
| Silver Nanoparticles (atomically precise) | Thiolate and Halide Ligands | Co-stabilizes a multi-shell superatomic structure. oup.com | Dichloromethane (B109758) oup.com |
Combination with Carbon Nanostructures (e.g., Fullerenes, Carbon Nanotubes)
The integration of organic molecules with carbon nanostructures like fullerenes and carbon nanotubes (CNTs) is a key strategy in the development of novel hybrid materials for electronics and photovoltaics. While direct studies on the combination of this compound with these nanostructures are not extensively documented, the principles of interaction can be inferred from related dithiol and dithiole-containing molecules.
The primary non-covalent interaction exploited in these systems is the π-π stacking between the aromatic core of the dithiol derivative and the graphitic surface of the carbon nanostructure. For instance, derivatives of tetrathiafulvalene (TTF), which contain the 1,3-dithiole moiety, have been designed as molecular tweezers for fullerenes. The concave surface of these tweezer-like molecules can complement the convex surface of fullerenes, leading to stable supramolecular complexes. The formation of these complexes is often driven by van der Waals forces and, in some cases, charge-transfer interactions.
Covalent functionalization represents another major pathway for combining dithiol derivatives with carbon nanostructures. This method involves forming a direct chemical bond between the molecule and the nanostructure. For CNTs, this can be achieved by reacting them with reagents that generate functional groups on the nanotube surface, which can then be coupled with the dithiol. For example, CNTs can be oxidized to introduce carboxylic acid groups, which can then form amide or ester linkages with appropriately functionalized dithiol derivatives. Another approach is the 1,3-dipolar cycloaddition of azomethine ylides, a reaction well-established for fullerenes and adapted for CNTs, which could be used to attach pyrrolidine-functionalized dithiol derivatives.
The functionalization of carbon nanostructures with molecules like this compound is anticipated to modify their electronic properties and improve their processability by enhancing their solubility in common organic solvents. The chlorine atom on the benzene ring, being electron-withdrawing, could further modulate the electronic interactions within these hybrid materials.
Fabrication of Molecular Junctions
Molecular junctions, where single molecules or a self-assembled monolayer (SAM) are sandwiched between two electrodes, are fundamental components of molecular-scale electronics. Dithiol compounds are exemplary candidates for forming such junctions, particularly with gold electrodes, due to the strong and stable gold-thiol (Au-S) bond. rsc.org
The fabrication of a molecular junction using a derivative of this compound typically involves the spontaneous assembly of the molecules onto a gold surface to form a SAM. researchgate.netuh.edu A second electrode, often a scanning tunneling microscope (STM) tip or a mechanically controlled break junction (MCBJ), is then brought into contact with the monolayer to complete the junction. pku.edu.cn The two thiol groups at the 1 and 3 positions on the benzene ring act as "alligator clips," providing a conductive pathway through the molecule.
The stability of the molecular junction is also a critical factor. The use of chelating aromatic dithiols, where two thiol groups from the same molecule bind to the same electrode surface, can lead to more stable and well-ordered monolayers compared to those formed from monothiols. uh.edu Although this compound is typically used to bridge two separate electrodes, the principles of forming robust SAMs are crucial for creating reliable devices. nih.gov
Optical Materials
The unique electronic and structural features of this compound derivatives make them attractive for the development of various optical materials. The incorporation of sulfur and chlorine atoms can significantly influence properties like refractive index and nonlinear optical response, while the aromatic core provides a scaffold for creating fluorescent and phosphorescent systems.
Materials with High Refractive Index
High refractive index polymers (HRIPs) are in demand for applications in optoelectronic devices, such as advanced lenses, antireflection coatings, and encapsulants for light-emitting diodes (LEDs). A common strategy to increase the refractive index of a polymer is to incorporate atoms with high molar refraction, such as sulfur and halogens (except fluorine), as well as aromatic rings. chemrxiv.org Derivatives of this compound are therefore promising monomers for HRIPs, as they contain both sulfur and chlorine atoms in an aromatic structure.
These monomers can be polymerized through various reactions, most notably polycondensation or thiol-yne/thiol-ene "click" reactions, to form poly(thioether)s. nih.govnih.gov For example, a polycondensation reaction between a dithiol monomer and a di-halogenated aromatic compound can yield high molecular weight poly(phenylene thioether)s with high refractive indices. nih.gov Similarly, the thiol-ene reaction, which involves the addition of a thiol across a double bond, is an efficient method for synthesizing cross-linked polymer films with tailored optical properties. researchgate.net
While specific data for polymers derived exclusively from this compound is limited, research on analogous sulfur-containing polymers demonstrates the potential of this approach. The table below summarizes the refractive indices of various sulfur-containing polymers, illustrating the effectiveness of incorporating sulfur and aromatic moieties for achieving high refractive index values.
| Polymer System | Monomers | Refractive Index (n) at 589 nm | Reference |
| Poly(phenylene thioether) | 2,2'-Diacryloyloxy-9,9'-spirobifluorene and 1,3-benzenedithiol | 1.7112 | nih.gov |
| Poly(thioether) sulfone | Dithiol and divinyl sulfone monomers | 1.6052 - 1.6228 | nih.gov |
| Sulfur-containing polymer | Bromoalkyne and dithiophenol | up to 1.8433 | chemrxiv.org |
| Poly(thioether) from thiol-yne reaction | 1,3,5-Tris(naphthylethynyl)benzene and hexane-1,6-dithiol | up to 1.745 | nsf.gov |
These examples underscore the principle that polymers rich in sulfur and aromatic content, a key feature of polymers made from this compound, can achieve exceptionally high refractive indices. chemrxiv.org
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optical switching, frequency conversion, and optical data storage. A key strategy for designing organic NLO molecules is to create a donor-π-acceptor (D-π-A) structure, where an electron-donating group is connected to an electron-accepting group through a conjugated π-system.
Derivatives of this compound can serve as ligands in such complexes. The dithiolate moiety can coordinate to a metal center, and the chloro-substituted phenyl ring would influence the electronic properties of the ligand. By pairing this ligand with another ligand that has strong electron-accepting character in a heteroleptic complex (D-M-A), it is possible to create materials with significant second-order NLO responses (measured as the first hyperpolarizability, β). The NLO properties of such complexes can be switched by external stimuli, such as changes in pH, demonstrating their potential for use in smart materials. chemrxiv.org
While specific NLO measurements for this compound complexes are not extensively reported, studies on related nickel and gold dithiolene complexes show exceptionally large third-order NLO properties, making them candidates for photonic applications. rsc.orgresearchgate.net The presence of the chlorine atom is expected to enhance the electron-accepting character of the benzene ring, which could be used to fine-tune the NLO response of the resulting metal complexes.
Phosphorescent Materials
Phosphorescent materials are capable of emitting light from a triplet excited state, a process that is spin-forbidden but can be made efficient through the inclusion of heavy atoms. This property is highly valuable for applications such as organic light-emitting diodes (OLEDs), where phosphorescent emitters can achieve near-100% internal quantum efficiency.
Heavy metal complexes, particularly those of platinum(II), iridium(III), and gold(I)/(III), are well-known for their phosphorescent properties. rsc.orgnih.govunirioja.es The strong spin-orbit coupling introduced by the heavy metal facilitates intersystem crossing from the singlet excited state to the triplet excited state, from which phosphorescence occurs.
This compound can act as a ligand in the synthesis of such phosphorescent complexes. The sulfur atoms of the dithiolate can form strong covalent bonds with soft metal ions like platinum(II) and gold(I)/(III). rsc.orgcsic.esacs.org The resulting dithiolate complexes can exhibit luminescence, the properties of which are determined by the nature of the metal, the dithiolate ligand itself, and any other ancillary ligands in the coordination sphere. For instance, studies on platinum(II) diimine-dithiolate complexes have shown that while some complexes are luminescent in solution at room temperature, those containing aromatic thiolates (like benzenedithiolate) were found to be non-emissive under the same conditions, suggesting that the nature of the dithiolate ligand is critical. researchgate.net However, other platinum(II) complexes with different ancillary ligands are known to be strong phosphorescent emitters. nih.gov
Similarly, gold(I) and gold(III) complexes are a rich source of luminescent materials. Gold(I) complexes often form multinuclear clusters with short Au-Au distances (aurophilic interactions), which significantly influence their photophysical properties and can lead to phosphorescence. unirioja.es While specific phosphorescent complexes of this compound are yet to be widely reported, the established principles of using heavy metal dithiolates provide a clear pathway for the design of such materials.
Photophysical Properties and Fluorescence
The photophysical properties, including absorption and fluorescence, of derivatives of this compound are of interest for applications in sensing and imaging. Fluorescence is the emission of light from a singlet excited state and is a highly sensitive technique for detecting specific analytes.
While this compound itself is not expected to be strongly fluorescent, it can be incorporated into larger molecular structures to create fluorescent materials. A common design for fluorescent sensors involves linking a recognition unit (receptor) to a signaling unit (fluorophore). nih.govrsc.orgresearchgate.net In such a system, the dithiol moiety could be modified to selectively bind to a target analyte, and this binding event would trigger a change in the fluorescence of the attached fluorophore.
For example, fluorescent sensors for biothiols like cysteine have been developed based on the nucleophilic substitution of a chloride ion on a fluorophore core, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). rsc.orgresearchgate.net This demonstrates that a chloro-substituted aromatic ring can be a reactive site for designing "turn-on" fluorescent probes.
Furthermore, the dithiol group itself can be part of the chromophore. Derivatives of 1,3-dithiole-2-thione featuring an anthracene (B1667546) unit have been shown to act as chemodosimeters for mercury ions, where the reaction with the ion converts the non-fluorescent thione into a strongly fluorescent one. researchgate.net This is due to the quenching of the anthracene fluorescence by the dithiole-2-thione group via intramolecular energy transfer, a process that is inhibited upon conversion of the thione.
The table below presents photophysical data for some fluorescent compounds containing chloro and thiol functionalities, illustrating the range of properties that can be achieved.
| Compound/System | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Key Feature | Reference |
| NBD-Cl + Cysteine | 476 | ~535 | "Turn-on" fluorescence upon reaction | researchgate.net |
| 4-[2-(9-anthryloxy)ethyl]thio-1,3-dithiol-2-one | 370 | ~410-450 | Strong fluorescence (quantum yield 0.18) | researchgate.net |
| Gold(I) Naphthyl Amidinate Complex | 375 | 538 | Solid-state phosphorescence at 77 K | unirioja.es |
| Gold(I)-NHC Amide Complex (2-pyridine ligand) | ~350 | ~400 | Fluorescence in CH2Cl2 solution | beilstein-journals.org |
These examples highlight the versatility of the chloro and dithiol functional groups in the design of materials with tailored photophysical properties, from selective fluorescent sensors to solid-state phosphorescent emitters.
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Chlorobenzene-1,3-dithiol.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mpg.de It is widely employed to determine the optimized geometry and electronic properties of molecules like this compound. DFT calculations reveal the distribution of electrons within the molecule and the energies of the molecular orbitals.
The most critical orbitals for understanding chemical reactivity and electronic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. scirp.orgresearchgate.net
For aromatic dithiols, the HOMO is typically a π-orbital with significant contributions from the sulfur p-orbitals, while the LUMO is a π*-antibonding orbital. The presence of an electron-withdrawing chlorine atom on the benzene (B151609) ring is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted benzene-1,3-dithiol. This modification can influence the molecule's charge transfer characteristics and its behavior in molecular electronic devices. bioinfopublication.org Theoretical studies on related benzene-dithiol molecules show that the electronic structure is heavily influenced by the bonding between the sulfur atoms and any connected electrodes, which suppresses the hybridization of carbon p-orbitals within the benzene ring. arxiv.org
Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Benzene-dithiol System
| Property | Description | Typical Calculated Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 2.5 to 4.5 |
Note: These are typical values for benzene-dithiol derivatives; specific values for this compound would require a dedicated calculation. The presence of a chlorine substituent generally lowers HOMO and LUMO energies.
Theoretical methods are highly effective in predicting various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. scirp.org These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the nature of the electronic transitions (e.g., π → π*). science.gov
Furthermore, DFT calculations can accurately predict vibrational frequencies. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical infrared (IR) and Raman spectrum can be generated. science.govresearchgate.net Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands, such as S-H stretching, C-S stretching, and aromatic ring vibrations. researchgate.netsoton.ac.uk
Table 2: Predicted Vibrational Frequencies for Key Modes in a Dithiol Molecule
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
| S-H Stretch | Stretching vibration of the thiol group's hydrogen. | 2550 - 2600 |
| Aromatic C-H Stretch | Stretching of the carbon-hydrogen bonds on the benzene ring. | 3000 - 3100 |
| Aromatic C=C Stretch | In-plane stretching vibrations of the benzene ring. | 1400 - 1600 |
| C-S Stretch | Stretching of the carbon-sulfur bonds. | 600 - 800 |
| C-Cl Stretch | Stretching of the carbon-chlorine bond. | 650 - 850 |
Note: These are characteristic ranges. The precise values depend on the full molecular structure and computational method.
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. mdpi.comnih.gov For this compound, the primary degrees of conformational freedom are the rotations around the C-S bonds, which determine the orientation of the thiol (-SH) groups relative to the benzene ring.
Conformational analysis, often performed using DFT calculations for different rotational isomers (conformers), can identify the most stable (lowest energy) conformation of the molecule. mun.ca These studies are crucial for understanding how the molecule might orient itself when interacting with surfaces or other molecules, which is particularly relevant for applications in self-assembled monolayers and molecular electronics. acs.org While the benzene ring itself is rigid, the orientation of the thiol groups can significantly affect the molecule's dipole moment and its ability to bind to metal surfaces like gold. acs.org
Simulation of Electrochemical and Charge Transfer Processes
Computational simulations are vital for understanding the behavior of this compound in electrochemical systems and its charge transfer capabilities. DFT calculations can determine key parameters that govern charge transport, such as ionization potential (IP), electron affinity (EA), and reorganization energy. mdpi.com
Ionization Potential (IP): The energy required to remove an electron from the molecule (related to HOMO energy).
Electron Affinity (EA): The energy released when an electron is added to the molecule (related to LUMO energy).
Reorganization Energy: The energy required for the molecule's geometry to relax after a change in its charge state (electron gain or loss). A low reorganization energy is desirable for efficient charge transfer.
Simulations can model the molecule within an electrochemical cell, for example, by placing it between two simulated metal electrodes to study the conductance of a single-molecule junction. arxiv.org These models help elucidate how an applied voltage affects the molecule's electronic levels and facilitates electron flow. Such simulations are critical in designing molecules for use in electronic components like diodes and transistors. The interplay between the molecule and its environment, including solvent effects and interactions with electrolytes, can also be modeled to predict its behavior in solution-based electrochemical applications. dtu.dkacs.org
Structure-Property Relationship Predictions and Analysis
A key goal of computational chemistry is to establish clear structure-property relationships. For this compound, theoretical studies connect its specific atomic arrangement to its functional properties.
The presence and position of the thiol groups are the primary structural features enabling its use as a molecular linker, capable of binding to metal surfaces. arxiv.org The chlorine atom, as an electron-withdrawing substituent, modulates the electronic properties of the benzene ring. DFT calculations can quantify this effect, showing how it lowers the frontier orbital energies compared to unsubstituted benzene-dithiol. bioinfopublication.org This tuning of the electronic structure directly impacts the molecule's redox potentials and its HOMO-LUMO gap, which in turn influences its optical absorption and charge transport characteristics. researchgate.netresearchgate.net
By systematically modifying the structure in silico (e.g., changing the substituent or its position) and calculating the resulting properties, researchers can predict which molecular designs will be most effective for a target application, such as optimizing charge transfer efficiency or shifting light absorption to a desired wavelength. bioinfopublication.org
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The advancement of applications for 4-Chlorobenzene-1,3-dithiol and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current synthetic routes, while effective, may face limitations regarding substrate scope, reaction conditions, or functional group tolerance. Future research should prioritize the exploration of innovative synthetic strategies.
Design of Advanced Derivatives for Specific Applications
The core structure of this compound is ripe for modification to create advanced derivatives with tailored properties for specific, high-value applications. The strategic introduction of various functional groups can fine-tune the electronic, optical, and assembly properties of the resulting molecules.
Organic Electronics: A significant area of opportunity lies in the synthesis of tetrathiafulvalene (B1198394) (TTF) analogues and other sulfur-rich π-functional systems. beilstein-journals.org By incorporating the this compound moiety into larger conjugated systems, it is possible to develop novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells. beilstein-journals.org The chlorine substituent can be used as a handle for further functionalization or to modulate the electronic properties and crystal packing of the final material.
Thermoelectric Materials: Aromatic dithiols are key ligands in the formation of coordination polymers for thermoelectric applications. diva-portal.org Future work could focus on designing derivatives of this compound that, when coordinated with metal ions, form materials with high electrical conductivity and low thermal conductivity, the key metrics for efficient thermoelectric energy conversion.
Macrocyclic Chemistry: The dithiol functionality is a versatile building block for constructing complex macrocycles, such as thiacalixarenes. researchgate.netmit.edu These molecules can act as hosts for specific guest molecules, with potential applications in sensing, catalysis, and separations. Designing new macrocycles based on this compound could lead to receptors with unique selectivities and binding properties.
Multidisciplinary Research at the Interface of Materials Science and Chemical Synthesis
The full potential of this compound will be realized through synergistic collaborations between synthetic chemists and materials scientists. The design and synthesis of new molecules must be guided by the desired properties and performance in functional materials and devices.
A key area for such multidisciplinary work is the development of novel conducting materials. This includes the synthesis of charge-transfer complexes and radical ion salts, where the dithiolate derivatives act as electron donors. mdpi.com The properties of these materials are highly dependent on the precise molecular structure and the solid-state packing, which can be controlled through synthetic design. researchgate.net Another frontier is the incorporation of this compound derivatives as linkers in the synthesis of Covalent Organic Frameworks (COFs). ugent.be These porous crystalline polymers have potential applications in gas storage, catalysis, and sensing. The dithiol moiety can be used to create robust, sulfur-containing frameworks with unique electronic properties.
Development of Structure-Property Relationship Design Principles
A systematic investigation into the relationship between the molecular structure of this compound derivatives and their resulting material properties is crucial for rational design. By methodically altering the substitution pattern and electronic nature of the aromatic ring and studying the impact on performance, a set of design principles can be established.
For instance, in the context of organic electronics, research should focus on how substituents on the benzene (B151609) ring affect the HOMO and LUMO energy levels, the bandgap, and the charge carrier mobility of the resulting materials. beilstein-journals.org Computational modeling and simulation will be invaluable tools in this endeavor, allowing for the prediction of properties before undertaking complex and time-consuming synthesis. researchgate.net Understanding these relationships will enable the a priori design of molecules with optimized performance for a given application, accelerating the development of new technologies.
Scalability and Sustainable Synthesis Approaches
For any promising material to transition from the laboratory to commercial application, its constituent components must be accessible through scalable and sustainable synthetic processes. Future research must address the challenges of producing this compound and its derivatives on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste, as well as developing purification methods that are amenable to industrial production. ugent.be
Furthermore, there is a pressing need to develop more environmentally benign synthetic routes. Many current syntheses of related sulfur compounds rely on solvents like chlorobenzene (B131634) or 1,2-dichloroethane (B1671644) and may use hazardous reagents. acs.orgresearchgate.net Future work should focus on replacing these with greener alternatives, exploring solvent-free reaction conditions, and utilizing catalytic methods that reduce the generation of stoichiometric byproducts. Adopting principles of green chemistry will not only reduce the environmental impact but also improve the safety and economic viability of the synthesis. The development of robust, scalable methods for creating these valuable sulfur-containing building blocks is a critical step toward their real-world application. mit.edu
Q & A
Q. What are the common synthetic routes for 4-Chlorobenzene-1,3-dithiol, and what methodological considerations are critical for reproducibility?
this compound is synthesized via alkylation of benzene-1,3-dithiol derivatives. A representative method involves reacting benzene-1,3-dithiol with methyl iodide under basic conditions (e.g., K₂CO₃ in acetone at 50°C), followed by purification via distillation . Key considerations include:
- Reagent stoichiometry : Excess methyl iodide ensures complete substitution.
- Temperature control : Reflux at 50°C prevents side reactions.
- Purification : Distillation or ether extraction is critical for isolating the product.
Q. How is this compound characterized using spectroscopic methods?
Structural confirmation relies on <sup>1</sup>H NMR and IR spectroscopy :
- <sup>1</sup>H NMR (DMSO-<i>d</i>6): Peaks at δ 2.41 ppm (s, 6H, methyl groups) and δ 7.52–7.96 ppm (m, aromatic protons) confirm substitution patterns .
- IR spectroscopy : S–H stretches (2500–2600 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound derivatives?
Optimization often involves adjusting reducing agents and catalytic systems . For example:
- Reduction of nitro groups : Using 8 equivalents of NaBH₄ increases the yield of 4-chlorobenzene-1,3-diamine from 71% to 95% .
- Catalysis : Acidic vs. basic conditions alter reaction pathways. Under basic catalysis (triethylamine), bis-thioethers form via C4–S bonding, while acidic conditions promote C5–S bonding and lactone formation .
Q. What mechanistic insights explain the reactivity of this compound under varying catalytic conditions?
- Basic catalysis : Deprotonation of thiol groups enhances nucleophilic attack on electrophilic carbons (e.g., in 3,4-dichloro-2(5H)-furanone), leading to bis-thioether formation .
- Acidic catalysis : Protonation of carbonyl groups shifts reactivity toward hydroxyl substitution, favoring γ-lactone cycles . Contrasting outcomes highlight the need for pH-controlled experimental design.
Q. How is this compound utilized in developing fluorogenic probes for biomedical applications?
The compound serves as a precursor for NIR fluorophores via retro-Knoevenagel reactions. For example:
- CyOH-Cl synthesis : Reacting IR780 with 4-chlorobenzene-1,3-diol yields a fluorophore core, which is brominated and coupled to peptide substrates for Granzyme B detection .
- Methodological steps : Bromination of Ac-IEPD-OH followed by trifluoroacetic acid-mediated deprotection ensures probe functionality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
